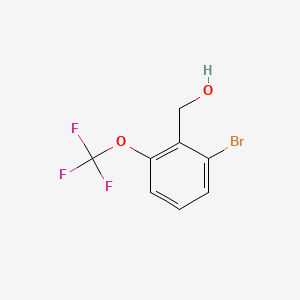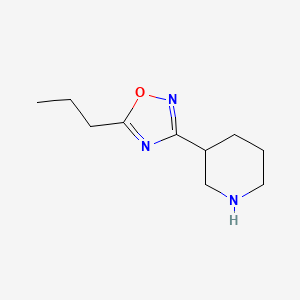
Methyl 2-(difluoromethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(difluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H7F2NO2 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of “Methyl 2-(difluoromethyl)isonicotinate” involves several steps, including the use of methyl isonicotinate . The process yields a colorless oil .Molecular Structure Analysis
The molecular structure of “Methyl 2-(difluoromethyl)isonicotinate” is represented by the InChI code: 1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 . The molecular weight of the compound is 187.15 .Chemical Reactions Analysis
“Methyl 2-(difluoromethyl)isonicotinate” is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
“Methyl 2-(difluoromethyl)isonicotinate” is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Fungicidal Activity
Methyl 2-(difluoromethyl)isonicotinate and its analogs have been found to exhibit significant fungicidal activity . They have been used in the synthesis of new antifungal and antibacterial antibiotics . These compounds have shown significant activity against phytopathogenic fungi such as Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani .
Antibacterial Activity
In addition to their fungicidal properties, these compounds also exhibit antibacterial activity . They have been used in the development of new antibiotics, particularly those isolated from Streptomyces sp. 201 .
Treatment of Chalkbrood Disease
These compounds and their oxalates have proven to be active against chalkbrood disease caused by the fungal species Ascosphaera apis . The activity of the nicotinates and oxalates against Ascosphaera apis was higher than the activity of oxalic acid itself .
Pesticidal Properties
Many substances of natural origin, including Methyl 2-(difluoromethyl)isonicotinate, show various pesticidal properties . They have been applied as pesticides and commercially distributed .
Inhibition of GlmU Enzyme of Mycobacterium tuberculosis
Analogues of Methyl 2-(difluoromethyl)isonicotinate have been investigated for their inhibitory activity against the GlmU enzyme of Mycobacterium tuberculosis . The GlmU enzyme is a key protein in UDPGlcNAc biosynthesis .
Chemical Synthesis
Methyl 2-(difluoromethyl)isonicotinate is used in chemical synthesis . Its molecular formula is C8H7F2NO2 .
作用機序
Safety and Hazards
“Methyl 2-(difluoromethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
将来の方向性
Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .
特性
IUPAC Name |
methyl 2-(difluoromethyl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVNQZVPNUJODO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732328 |
Source


|
| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(difluoromethyl)isonicotinate | |
CAS RN |
1251844-44-6 |
Source


|
| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(difluoromethyl)isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



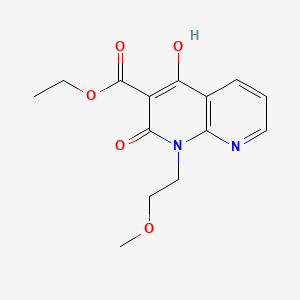
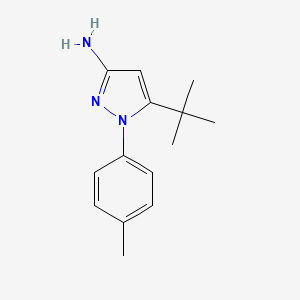
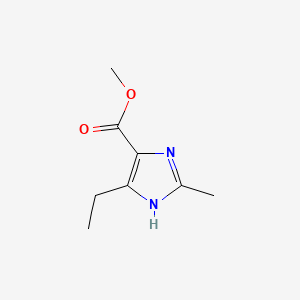
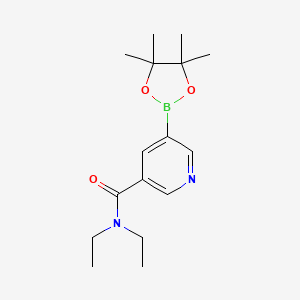
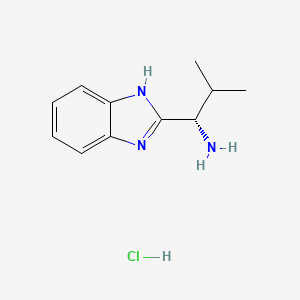
![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
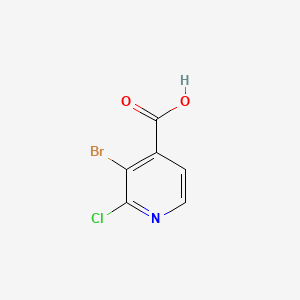
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
